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molecular formula C10H10N2O5 B8726032 4-Hydroxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile

4-Hydroxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile

Cat. No. B8726032
M. Wt: 238.20 g/mol
InChI Key: YMFHGPXLMNJZOT-UHFFFAOYSA-N
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Patent
US08916572B2

Procedure details

To a solution of 4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile (1.5 g) in anhydrous DCM (30 mL) was added anhydrous AlCl3 (6 g) at 0° C. The resulting mixture was heated to reflux for 1 h. After reaction finished, the mixture was diluted with 1N aqueous HCl (50 mL) and exacted with EA (3×50 mL). The combined organic layer was dried over Na2SO4, concentrated under reduced pressure, and purification by silica chromatography to give 0.8 g of 4-hydroxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile.
Name
4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:10]([O:11][CH2:12][CH2:13][O:14][CH3:15])=[CH:9][C:6]([C:7]#[N:8])=[C:5]([N+:16]([O-:18])=[O:17])[CH:4]=1.[Al+3].[Cl-].[Cl-].[Cl-].CC(=O)OCC>C(Cl)Cl.Cl>[OH:2][C:3]1[C:10]([O:11][CH2:12][CH2:13][O:14][CH3:15])=[CH:9][C:6]([C:7]#[N:8])=[C:5]([N+:16]([O-:18])=[O:17])[CH:4]=1 |f:1.2.3.4|

Inputs

Step One
Name
4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzonitrile
Quantity
1.5 g
Type
reactant
Smiles
COC1=CC(=C(C#N)C=C1OCCOC)[N+](=O)[O-]
Name
Quantity
6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CC(OCC)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After reaction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure, and purification by silica chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C#N)C=C1OCCOC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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